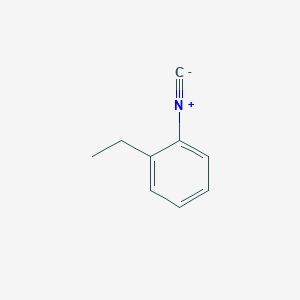

1-Ethyl-2-isocyanobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-2-isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-3-8-6-4-5-7-9(8)10-2/h4-7H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRLGKSRAQOOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404079 | |

| Record name | 1-ethyl-2-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63212-32-8 | |

| Record name | 1-ethyl-2-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-2-isocyanobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 1 Ethyl 2 Isocyanobenzene

Cycloaddition Reactions Involving the Isocyanide Moiety

The electron-deficient carbon atom of the isocyanide group allows it to react with a range of dipoles and unsaturated systems, leading to the formation of five-membered rings. The outcomes of these reactions, including their regioselectivity, are often controlled by the choice of metal catalyst.

While specific studies detailing the reaction of 1-ethyl-2-isocyanobenzene with diazo compounds are not prevalent in the surveyed literature, the general reactivity of aryl isocyanides in metal-catalyzed [3+2] cycloadditions has been established, providing insight into the expected behavior of this substrate. These reactions offer a direct route to substituted 1,2,3-triazoles.

An unprecedented silver-catalyzed 1,3-dipolar cycloaddition of isocyanides with diazo compounds has been shown to produce 1,4-disubstituted-1,2,3-triazoles with high regioselectivity. rsc.org This method serves as an alternative to the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.org The reaction accommodates a broad spectrum of aryl isocyanides, including those with electron-donating and electron-withdrawing groups, as well as various diazo compounds. rsc.orgmdpi.com Given this scope, it is anticipated that this compound would be a viable substrate.

The choice of metal catalyst can be crucial in determining the regioselectivity of such cycloadditions. For instance, in the related reaction between isocyanides and aryl diazonium salts, silver(I) catalysis selectively yields 1,3-disubstituted 1,2,4-triazoles, whereas copper(II) catalysis leads to the formation of 1,5-disubstituted 1,2,4-triazoles. nih.govorganic-chemistry.org This catalyst-dependent regioselectivity highlights the modular nature of these synthetic methods. nih.gov

Table 1: Substrate Scope of Silver-Catalyzed [3+2] Cycloaddition of Aryl Isocyanides with Diazo Compounds This table is representative of the general reaction and not specific to this compound.

| Entry | Aryl Isocyanide | Diazo Compound | Product (1,4-disubstituted-1,2,3-triazole) | Yield (%) |

| 1 | Phenyl isocyanide | Ethyl diazoacetate | Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate | 85 |

| 2 | 4-Methoxyphenyl isocyanide | Ethyl diazoacetate | Ethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate | 88 |

| 3 | 4-Chlorophenyl isocyanide | Ethyl diazoacetate | Ethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate | 82 |

| 4 | Phenyl isocyanide | Diazodiphenylmethane | 1,4,4-Triphenyl-4,5-dihydro-1H-1,2,3-triazole | 75 |

The mechanism of the metal-catalyzed cycloaddition between an isocyanide and a diazo compound is thought to proceed through several key steps. In the case of silver catalysis, the proposed pathway begins with the reaction of the isocyanide with the silver catalyst to form a silver-isocyanide intermediate. nih.gov This intermediate then undergoes a [3+2] cycloaddition with the diazo compound. nih.gov The reaction is believed to involve the formation of a metal carbene from the diazo compound, which then reacts with the isocyanide. nih.gov

For copper-catalyzed reactions, a plausible mechanism involves the aerobic oxidation of a secondary amine (related to the isocyanide precursor) to an imine, which then undergoes a [3+2] cycloaddition with a copper carbene generated from the diazo compound. This is followed by an oxidative aromatization to yield the final 1,2,3-triazole product. rsc.org

The general mechanism for the silver-catalyzed cycloaddition is outlined as follows:

Coordination: The isocyanide coordinates to the silver(I) catalyst.

Cycloaddition: The silver-isocyanide complex reacts with the diazo compound in a 1,3-dipolar cycloaddition.

Intermediate Formation: A silver-containing heterocyclic intermediate is formed.

Aromatization/Catalyst Regeneration: The intermediate undergoes a process to form the aromatic triazole ring and regenerate the active silver catalyst. mdpi.com

This mechanistic understanding allows for the rational design of catalysts and reaction conditions to control the regioselectivity and efficiency of the triazole synthesis. nih.gov

A silver-assisted [3+2] annulation reaction between nitrones and isocyanides has been developed as a method for synthesizing 2,3,4-trisubstituted 1,2,4-oxadiazolidin-5-ones. This protocol is notable for its high yields, mild reaction conditions, and production of single diastereomers. mdpi.comfrontiersin.org

The reaction utilizes silver oxide (Ag₂O) as a catalyst and molecular oxygen as the terminal oxidant to afford a variety of 2,3,4-trisubstituted 1,2,4-oxadiazolidin-5-one derivatives. nih.gov The protocol demonstrates a broad substrate scope, tolerating a range of functional groups on both the nitrone and the aryl isocyanide, including halogens and alkyl groups. frontiersin.org The reaction is scalable, as demonstrated by a successful gram-scale synthesis. mdpi.com

Optimal conditions for this transformation were found to be Ag₂O in 1,4-dioxane (B91453) at 80°C, which can provide yields up to 91%. frontiersin.org The presence of the silver catalyst is essential for the reaction to proceed. mdpi.com

Table 2: Silver-Assisted Synthesis of 1,2,4-Oxadiazolidin-5-ones This table presents representative examples from the literature and may not include this compound specifically.

| Entry | Nitrone | Isocyanide | Product (1,2,4-Oxadiazolidin-5-one) | Yield (%) |

| 1 | N-Benzylideneaniline oxide | 1-Bromo-4-isocyanobenzene | 4-(4-Bromophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one | 91 |

| 2 | N-(4-Methylbenzylidene)aniline oxide | 1-Bromo-4-isocyanobenzene | 4-(4-Bromophenyl)-3-(4-methylphenyl)-2-phenyl-1,2,4-oxadiazolidin-5-one | 85 |

| 3 | N-Benzylideneaniline oxide | 1-Isocyano-4-methoxybenzene | 4-(4-Methoxyphenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one | 87 |

| 4 | N-(4-Chlorobenzylidene)aniline oxide | 1-Bromo-4-isocyanobenzene | 4-(4-Bromophenyl)-3-(4-chlorophenyl)-2-phenyl-1,2,4-oxadiazolidin-5-one | 89 |

Based on experimental results and literature precedents, a plausible mechanism for the silver-assisted [3+2] annulation has been proposed. nih.govnih.govmdpi.com

The proposed mechanistic cycle involves the following key steps:

Nucleophilic Addition: The reaction is initiated by the coordination of the isocyanide to the silver center, forming a silver intermediate. The nitrone then attacks this complex. nih.gov

Cyclization: The resulting species undergoes a rapid intramolecular cyclization to generate a five-membered cationic intermediate. nih.gov

Protodeargentation: Subsequent protodeargentation (protonolysis of the carbon-silver bond) of this intermediate yields a new intermediate and regenerates a silver species. nih.gov

Oxidation: This intermediate is then oxidized by molecular oxygen (O₂), which serves as the terminal oxidant, to deliver the final 1,2,4-oxadiazolidin-5-one product and complete the catalytic cycle. nih.govmdpi.com

This pathway clarifies the roles of the silver catalyst in activating the isocyanide and facilitating the cyclization, and of molecular oxygen as the oxidant that forms the carbonyl group of the heterocycle. nih.govfrontiersin.org

Radical Cycloaddition Processes Incorporating Isocyanides

Radical reactions of isocyanides provide a powerful method for the synthesis of nitrogen-containing heterocycles. These reactions typically involve the addition of a radical species to the isocyano group to form a key imidoyl radical intermediate. beilstein-journals.org This intermediate can then undergo intramolecular cyclization, leading to the formation of various ring systems.

One notable example is the tin-free radical cyclization, which offers an environmentally benign alternative to traditional methods that use tin hydrides. researchgate.netdeepdyve.comrsc.org In these reactions, a radical is generated, which then adds to the isocyanide. For instance, the reaction of an ortho-alkenylaryl isocyanide with a radical initiator can lead to 5-exo cyclization of the resulting imidoyl radical to form indole (B1671886) derivatives. beilstein-journals.org Similarly, 2-isocyanobiaryls can undergo radical cyclization to produce phenanthridine (B189435) derivatives. beilstein-journals.org The reaction proceeds through the formation of an imidoyl radical that adds intramolecularly to the ortho-aryl group, followed by aromatization. beilstein-journals.org

Recent advancements have also explored photoredox radical cyclization reactions of o-vinylaryl isocyanides with acyl chlorides to synthesize 2,4-disubstituted quinolines. rsc.org These reactions are initiated by an acyl radical generated via a single-electron-transfer process under visible light irradiation. rsc.org The versatility of these radical cycloadditions is further demonstrated by [3+2]-cycloaddition reactions of alkenes under photochemical conditions to yield functionalized cyclopentanones. rsc.org

| Radical Cycloaddition Type | Reactants | Key Intermediate | Product |

| Intramolecular Cyclization | o-Alkenylaryl isocyanide, Radical initiator | Imidoyl radical | Indole derivative beilstein-journals.org |

| Intramolecular Cyclization | 2-Isocyanobiaryl, Radical species | Imidoyl radical | Phenanthridine derivative beilstein-journals.org |

| Photoredox Cyclization | o-Vinylaryl isocyanide, Acyl chloride | Acyl radical | 2,4-Disubstituted quinoline (B57606) rsc.org |

| [3+2] Cycloaddition | Alkene, Bromodifluoromethyl alkynyl ketone | Radical species | α,α-Difluorocyclopentanone rsc.org |

Multicomponent Reaction Chemistry of this compound Analogues

Multicomponent reactions (MCRs) are highly efficient one-pot processes that combine three or more reactants to form a single product, incorporating a significant portion of the starting materials. nih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly valuable for generating molecular diversity and constructing complex scaffolds, including peptide-like structures and heterocyles. researchgate.netmdpi.comnih.govnih.gov

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, involving the condensation of an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. organic-chemistry.org This reaction is prized for its operational simplicity, mild conditions, and the high degree of structural diversity it can generate from readily available starting materials. mdpi.comfrontiersin.org The versatility of the Ugi reaction allows for the synthesis of a wide array of compounds, including peptidomimetics, heterocycles, and macrocycles. mdpi.comnih.gov

The Ugi reaction provides a direct route to linear peptide-like backbones. researchgate.net The resulting α-acylamino carboxamide products can serve as precursors to more complex peptidomimetics. By carefully selecting the four components, specific functionalities can be introduced, which can then be used in subsequent transformations to create rigidified heterocyclic peptidomimetics. researchgate.net For instance, the use of N-protected amino acids as the carboxylic acid component directly incorporates a natural amino acid residue into the Ugi product.

| Ugi Reactant | Role in Peptide-Like Scaffold |

| Aldehyde/Ketone | Forms the α-carbon of the new "amino acid" residue. |

| Amine | Provides the N-terminal part of the new residue. |

| Carboxylic Acid | Provides the acyl group of the final amide. Can be an N-protected amino acid. |

| Isocyanide | Forms the C-terminal amide functionality. |

Achieving stereocontrol in the Ugi reaction is a significant challenge due to the multiple components and competing reaction pathways. However, several strategies have been developed to induce diastereoselectivity. One approach involves the use of chiral starting materials, such as chiral amines or carboxylic acids. For example, enantiomerically pure β-aminoalcohols have been used in Ugi reactions to produce polyfunctionalized peptidomimetics with moderate to good diastereoselectivity. nih.gov The use of chiral Lewis acids has also been shown to catalyze asymmetric Ugi reactions. mdpi.com Furthermore, the development of "convertible" isonitriles has been shown to enhance diastereoselectivity in certain asymmetric Ugi reactions. acs.org

The adducts obtained from Ugi reactions are versatile intermediates for a wide range of post-cyclization transformations, leading to the synthesis of diverse heterocyclic systems. researchgate.netfrontiersin.org These strategies often involve the careful design of one of the Ugi components to include a functional group that can participate in a subsequent intramolecular reaction.

For example, Ugi adducts can be cyclized to form 2,5-diketopiperazines in the presence of a catalyst like triphenylphosphine. frontiersin.org Another strategy involves a base-promoted post-Ugi carbocyclization to yield pyrrolo[3,4-b]pyridin-5-ones. frontiersin.org Furthermore, Ugi adducts derived from terminal alkyne-tethered aldehydes can undergo exo-dig cyclization. mdpi.com Transition metal-catalyzed cyclizations of Ugi products are also common, with metals like gold, rhodium, silver, copper, and palladium being used to construct novel polycyclic N-heterocycles. mdpi.com

| Post-Ugi Transformation | Ugi Adduct Feature | Resulting Heterocycle | Conditions |

| Cyclization | Amide and ester functionalities | 2,5-Diketopiperazine | Triphenylphosphine, 80°C frontiersin.org |

| Carbocyclization | Cleavage of isocyanide-derived amide | 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | Base, 110°C, DMF frontiersin.org |

| Exo-dig Cyclization | Terminal alkyne-tethered aldehyde | Ampakine analogues | - mdpi.com |

| Iodo-cyclization | Phenyl propiolic acid derived | Tetrahydroquinoline-fused tetracycle | ICl mdpi.com |

The Passerini three-component reaction (P-3CR) is another important isocyanide-based MCR that combines an isocyanide, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy amide. nih.govwikipedia.org This reaction is typically performed in aprotic solvents at high concentrations. nih.govorganic-chemistry.org The P-3CR is highly versatile and tolerates a wide range of functional groups on each component, making it a valuable tool in combinatorial and medicinal chemistry. nih.govwikipedia.org

The mechanism is believed to proceed through a non-ionic pathway, where hydrogen bonding plays a crucial role in the formation of a cyclic transition state. organic-chemistry.org The reaction has been extended to include alcohols instead of aldehydes through catalytic aerobic oxidation. organic-chemistry.org Furthermore, variations like the Passerini-Smiles reaction, which involves an irreversible Smiles rearrangement, have expanded the scope of this transformation. organic-chemistry.org The products of the Passerini reaction, α-acyloxy amides, are valuable synthetic intermediates and have been used in the synthesis of various biologically active molecules and polymers. nih.govnih.gov

Groebke-Blackburn-Bienaymé Reaction and Related Multi-Component Condensations

This compound is also a valuable component in the Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component reaction that produces fused imidazo[1,2-a]heterocycles. beilstein-journals.orgnih.govnih.gov This reaction involves an aldehyde, an amidine (such as 2-aminopyridine), and an isocyanide. beilstein-journals.orgbeilstein-journals.org The GBB reaction is a powerful tool for the synthesis of medicinally relevant scaffolds and has been widely used in drug discovery. nih.govnih.gov The reaction can be performed under various conditions, including with or without a catalyst, and can be accelerated by microwave irradiation. nih.gov

The general mechanism of the GBB reaction involves the formation of a Schiff base from the aldehyde and the amidine, which is then attacked by the isocyanide. beilstein-journals.org Subsequent cyclization and rearrangement lead to the final imidazo[1,2-a]heterocycle. The reaction has a broad scope with respect to all three components, including various aromatic and aliphatic isocyanides. beilstein-journals.org

Exploitation of "Convertible" Isocyanide Architectures in MCRs

The concept of "convertible" isocyanides has emerged as a strategy to overcome the unpleasant odor of many isocyanides and to introduce further molecular diversity. nih.gov A convertible isocyanide contains a functional group that can be transformed into another functional group after the multicomponent reaction. nih.gov For instance, an isocyanide bearing a phthalimido group can be used in a Passerini reaction, and the phthalimido group can subsequently be removed to reveal a primary amine, which can then be further functionalized. nih.gov This approach expands the synthetic utility of MCR products. While not specifically documented for this compound in the provided results, this strategy is applicable to aryl isocyanides in general.

Other Transformations and Bond Scission Reactions of the Isocyanide Group

Beyond its participation in classic multicomponent reactions, the isocyanide group of this compound can undergo other significant transformations, including bond scission and radical reactions.

N≡C Bond Scission in Symmetrical Sulfonyl Guanidine (B92328) Synthesis

A notable and somewhat unexpected reactivity of isonitriles, including aryl isocyanides, is the cleavage of the N≡C triple bond. nih.govresearchgate.net This has been observed in the synthesis of symmetrical sulfonyl guanidines from the reaction of isonitriles with N,N-dibromoarylsulfonamides in the absence of an external amine source. nih.gov In this reaction, one molecule of the isonitrile acts as a source of carbodiimide, while a second molecule undergoes N≡C bond scission to provide the nitrogen atom for the final guanidine structure. nih.govresearchgate.net This dual reactivity within the same reaction vessel highlights the versatility of the isocyanide functional group.

Radical Functionalization and Coupling Reactions of Aryl Isocyanides

The isocyano group can also participate in radical reactions. The addition of heteroatom radicals, such as thiyl radicals (R'S•), to isocyanides leads to the formation of imidoyl radicals, which can then be trapped to form various functionalized products. beilstein-journals.org For instance, the radical addition of thiols to isocyanides yields thioformimidates. beilstein-journals.org

Nucleophilic and Electrophilic Reactivity Profiles at the Isocyanide Carbon

The isocyanide functional group (–N⁺≡C⁻) of this compound is characterized by a unique electronic structure, conferring ambiphilic reactivity upon the terminal carbon atom. nih.gov This duality is explained by two primary resonance structures: one with a triple bond between nitrogen and carbon, and another depicting a double bond, which imparts carbene-like character. nih.govwikipedia.org This structure allows the isocyanide carbon to react with both electrophiles and nucleophiles, leading to a diverse range of chemical transformations. nih.gov

Nucleophilic Reactivity Profile

The isocyanide carbon, possessing a formal lone pair of electrons, can act as a nucleophile, though it is considered a weak one. nih.govresearchgate.net Kinetic studies on the reactions of various isocyanides with stable carbocations (benzhydrylium ions) have quantified this, showing that isocyanides are significantly less nucleophilic than the cyanide ion. researchgate.net The nucleophilicity of aryl isocyanides, such as this compound, is generally lower than that of their alkyl counterparts. researchgate.net

Due to this modest nucleophilicity, the reactions of isocyanides are typically limited to highly reactive electrophilic species. researchgate.net They are known to participate in nucleophilic addition reactions with various electrophiles. For instance, they react with resonance-stabilized carbocations, iminium ions, and other potent electrophiles. researchgate.net

A notable transformation involves the Sɴ2 reaction of isocyanides with alkyl halides. nih.gov In this process, the isocyanide acts as the nucleophile, attacking the alkyl halide to form an intermediate nitrilium ion. nih.gov This intermediate is then typically hydrolyzed in situ to yield a highly substituted secondary amide. nih.gov This recently discovered reactivity expands the synthetic utility of isocyanides, presenting them as an unconventional synthon for amide bond formation. nih.gov

Isocyanides are also key components in numerous multicomponent reactions, such as the Ugi and Passerini reactions, where their nucleophilic character is fundamental to the reaction mechanism. wikipedia.org

Table 1: Representative Nucleophilic Reactions of the Isocyanide Carbon This table presents generalized reactions applicable to aryl isocyanides, as specific data for this compound is not extensively detailed in the literature.

| Reaction Type | Electrophile | Product Type | Description |

| Sɴ2 Reaction | Alkyl Halides (R-X) | Secondary Amide (after hydrolysis) | The isocyanide nucleophilically attacks the alkyl halide, forming a nitrilium ion intermediate that is subsequently hydrolyzed. nih.gov |

| Acid-Catalyzed Hydrolysis | Protons (H⁺) from aqueous acid | Formamide (B127407) | The isocyanide carbon is protonated, rendering it susceptible to nucleophilic attack by water, leading to the corresponding formamide. wikipedia.orgstackexchange.com |

| Multicomponent Reactions (e.g., Ugi) | Aldehyde/Ketone, Amine, Carboxylic Acid | α-Acylamino Amide | The isocyanide acts as a key nucleophilic component in a one-pot reaction to form complex amide structures. wikipedia.org |

| Reaction with Carbocations | Stabilized Carbocations (e.g., Benzhydrylium) | Nitrilium Salt | The isocyanide attacks the carbocation, forming a stable nitrilium salt. researchgate.net |

Electrophilic Reactivity Profile

Complementing its nucleophilic nature, the isocyanide carbon is also susceptible to attack by nucleophiles. This electrophilicity is central to many of its characteristic reactions. The attack by a nucleophile on the isocyanide carbon is a key step in reactions like the carbylamine reaction. iitk.ac.in

The most prominent example of this electrophilic character is the acid-catalyzed hydrolysis of isocyanides. stackexchange.com While stable under strongly basic conditions, isocyanides readily react in the presence of aqueous acid. wikipedia.org The mechanism involves an initial electrophilic attack by a proton on the terminal carbon. stackexchange.com This protonation makes the carbon significantly more electrophilic and susceptible to nucleophilic attack by water, ultimately yielding a formamide. wikipedia.orgstackexchange.com This reaction is often used to neutralize the potent and disagreeable odors of isocyanide compounds. stackexchange.com

The isocyanide carbon can also be attacked by other nucleophiles. In certain cycloaddition reactions, such as the [4+1] cycloaddition with tetrazines, the isocyanide behaves as the electrophilic component. scienceinfo.com Furthermore, the isocyanide group can undergo insertion into metal-aryl bonds. For example, in palladium-catalyzed reactions, the isocyanide inserts into a Pd-aryl bond, forming an imidoylpalladium intermediate, a process that is part of an electrophilic aromatic substitution pathway. This dual reactivity allows isocyanides to engage in addition reactions where both a nucleophile and an electrophile add to the same carbon atom. stackexchange.com

Table 2: Representative Reactions Involving Nucleophilic Attack on the Isocyanide Carbon This table presents generalized reactions applicable to aryl isocyanides, as specific data for this compound is not extensively detailed in the literature.

| Reaction Type | Nucleophile | Reagents/Conditions | Product Type |

| Acid-Catalyzed Hydrolysis | Water | Aqueous Acid (e.g., HCl) | Formamide |

| Carbylamine Reaction | Amine or Alcohol | Varies | Substituted Urea or Carbamate |

| [4+1] Cycloaddition | Tetrazine | Varies | Carbonyl or Cycloadduct |

| Insertion into Metal-Aryl Bond | Organometallic Intermediate | Palladium Catalyst | Imidoylpalladium Intermediate |

Coordination Chemistry of 1 Ethyl 2 Isocyanobenzene

Ligand Properties of the Isocyanide Functional Group in Metal Complexes

Aryl isocyanides, such as 1-ethyl-2-isocyanobenzene, are generally considered to be weaker π-acceptors than carbon monoxide (CO) but stronger σ-donors. wikipedia.org The electronic properties of the aryl ring can further modulate the π-acceptor strength. The presence of the ethyl group at the ortho position in this compound introduces both steric bulk and a mild electron-donating inductive effect, which can influence the ligand's coordination behavior.

A key spectroscopic marker for the electronic environment of the isocyanide ligand is the stretching frequency of the C≡N bond (ν(C≡N)) in the infrared (IR) spectrum. For the free this compound ligand, this stretch is observed around 2150 cm⁻¹. Upon coordination to a metal center, the position of this band provides insight into the nature of the metal-ligand bond. A shift to higher wavenumbers (a blueshift) indicates that the σ-donation is the dominant interaction, leading to a strengthening of the C≡N bond. Conversely, a significant shift to lower wavenumbers (a redshift) suggests substantial π-back-donation from the metal to the isocyanide's π* orbitals, which weakens the C≡N bond. wikipedia.org

Interactions with Transition Metal Centers

The interaction of this compound with transition metal centers is anticipated to yield stable and electronically interesting complexes. The following sections delve into the expected nature of these interactions.

Formation and Stability of Metal-Isocyanide Complexes

Metal complexes of this compound are expected to form readily through the displacement of weaker-bound ligands from a metal precursor. The stability of these complexes will be governed by a combination of factors, including the nature of the metal, its oxidation state, the coordination number, and the steric hindrance imposed by the ortho-ethyl group.

The steric bulk of the ethyl group in this compound is likely to play a significant role in the stability and structure of its metal complexes. While potentially limiting the number of ligands that can coordinate to a single metal center, this steric hindrance can also protect the metal center from unwanted reactions and favor the formation of complexes with specific geometries.

A hypothetical data table illustrating the expected trend in the C≡N stretching frequency upon coordination of this compound to different metal centers is presented below. This table is based on established principles of isocyanide coordination chemistry.

| Hypothetical Complex | Metal Oxidation State | Expected Nature of M-C Bond | Expected ν(C≡N) Shift | Expected ν(C≡N) (cm⁻¹) |

| [Pt(this compound)₄]²⁺ | Pt(II) | Strong σ-donation | Blueshift | > 2150 |

| [Fe(CO)₄(this compound)] | Fe(0) | Significant π-back-donation | Redshift | < 2150 |

| [Cr(this compound)₆] | Cr(0) | Strong π-back-donation | Significant Redshift | << 2150 |

Investigation of (Isocyano group)•••Metal Interactions

The primary interaction between the isocyano group and a transition metal is the formation of a coordinate covalent bond. The strength and nature of this bond can be probed using various spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: As previously mentioned, the position of the ν(C≡N) band is highly sensitive to the electronic environment of the metal center. Comparative IR studies of a series of complexes with the same metal but different ancillary ligands could provide detailed information on the electronic influence of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy can be used to observe the chemical shift of the isocyanide carbon upon coordination. A downfield shift is typically observed, reflecting the σ-donation to the metal. ¹H NMR of the complex would show shifts in the aromatic and ethyl protons of the ligand compared to the free ligand, providing information about the electronic and magnetic environment of the coordinated ligand. For the free ligand, the ortho protons adjacent to the isocyanide group appear in the range of δ 7.3–7.5 ppm. rug.nl

X-ray Crystallography: Single-crystal X-ray diffraction would provide definitive structural information, including the M-C bond length and the C-N-C bond angle. A linear M-C-N-C arrangement is expected for terminal isocyanide ligands, while any deviation from linearity could indicate steric strain or participation in bridging interactions.

Influence on Ground- and Excited-State Properties of Metal Systems

The coordination of this compound is expected to significantly influence the ground- and excited-state properties of metal systems, making its complexes potentially interesting for applications in photochemistry and materials science.

Isocyanide ligands are known to be strong-field ligands, meaning they cause a large splitting of the metal's d-orbitals. This large ligand-field splitting can have a profound effect on the electronic and magnetic properties of the complex. For example, in octahedral complexes, a strong-field ligand like an isocyanide can favor a low-spin electron configuration.

In the realm of photophysics, the introduction of an aryl isocyanide ligand can modulate the energies of various excited states, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and metal-centered (MC) states. nih.govacs.org The relative energies of these states determine the photophysical properties of the complex, including its absorption and emission characteristics (luminescence). By tuning the electronic properties of the isocyanide ligand, for instance through the introduction of substituents like the ethyl group, it is possible to tailor the photophysical behavior of the metal complex. For example, the strong ligand field of isocyanides can raise the energy of deactivating MC states, potentially leading to enhanced luminescence quantum yields and longer excited-state lifetimes. nih.govacs.org

A hypothetical data table summarizing the potential influence of this compound on the photophysical properties of a d⁶ metal complex is shown below.

| Property | Influence of this compound Ligand |

| Ligand Field Strength | Strong, leading to a large Δo (octahedral splitting energy). |

| Metal-Centered (MC) State Energy | Increased due to the strong ligand field, potentially suppressing non-radiative decay pathways. |

| Metal-to-Ligand Charge Transfer (MLCT) Energy | Can be tuned by the electronic properties of the aryl ring; the ethyl group may have a minor influence. |

| Luminescence | Potentially enhanced quantum yields and longer lifetimes if MC states are sufficiently destabilized. |

Spectroscopic and Structural Characterization Methodologies for 1 Ethyl 2 Isocyanobenzene and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution and the solid state. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-Resolution ¹H and ¹³C NMR for Primary Structure Determination

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are the initial steps in the structural analysis of 1-ethyl-2-isocyanobenzene.

¹H NMR: This technique would identify all unique proton environments in the molecule. For this compound, one would expect to observe distinct signals for the aromatic protons on the benzene (B151609) ring and the protons of the ethyl group (a quartet for the methylene (B1212753), -CH₂-, and a triplet for the methyl, -CH₃-, protons). The chemical shifts (δ, measured in ppm) would indicate their electronic environment, while the splitting patterns (spin-spin coupling) would reveal adjacent proton relationships.

¹³C NMR: This method detects the carbon atoms in the molecule. A spectrum for this compound would show separate signals for each unique carbon, including the two carbons of the ethyl group, the four distinct aromatic carbons, the isocyano carbon (-N≡C), and the carbon atom to which the isocyano group is attached. The chemical shift of the isocyano carbon is particularly characteristic and would appear in a specific region of the spectrum.

A hypothetical data table for the primary NMR analysis is presented below, illustrating the type of data that would be obtained.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom Type | Technique | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| Aromatic Protons | ¹H NMR | ~7.0 - 7.5 | Multiplets |

| Methylene (-CH₂-) Protons | ¹H NMR | ~2.7 | Quartet (q) |

| Methyl (-CH₃-) Protons | ¹H NMR | ~1.2 | Triplet (t) |

| Isocyano Carbon (-N≡C) | ¹³C NMR | ~160 - 170 | Singlet |

| Aromatic Carbons | ¹³C NMR | ~110 - 150 | Multiple Singlets |

| Methylene Carbon (-CH₂-) | ¹³C NMR | ~25 | Singlet |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To confirm the precise connectivity of atoms, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, definitively linking the methylene and methyl protons of the ethyl group and establishing the relationships between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to unambiguously assign the proton signals of the ethyl group to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This method identifies protons that are close in space, even if they are not directly bonded. For derivatives of this compound, NOESY can be critical for determining stereochemistry and the conformation of substituents.

Solid-State NMR Applications in Characterization

For analyzing this compound in its crystalline or solid form, solid-state NMR (ssNMR) would be employed. This technique provides information about the molecular structure and packing in the solid state, which can differ from the solution state. It is particularly useful for studying polymorphism, where a compound can exist in multiple crystalline forms.

X-ray Crystallography for Definitive Molecular Structure Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. This technique requires a single crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the calculation of electron density maps, from which the exact positions of atoms can be determined.

For this compound, a successful crystallographic analysis would provide:

Unambiguous confirmation of the molecular structure.

Precise bond lengths, bond angles, and torsion angles.

Information on intermolecular interactions and crystal packing.

The data obtained is definitive and serves as a benchmark for validating structures proposed by other methods.

Table 2: Illustrative Data Obtainable from X-ray Crystallography of an Aromatic Isocyanide

| Parameter | Description | Example Value |

|---|---|---|

| Bond Length (C≡N) | The length of the triple bond in the isocyano group. | ~1.17 Å |

| Bond Length (N-C_aromatic) | The length of the bond connecting the nitrogen to the benzene ring. | ~1.40 Å |

| Bond Angle (C-N-C) | The angle around the nitrogen atom of the isocyano group. | ~175-180° |

| Crystal System | The symmetry classification of the crystal lattice. | e.g., Monoclinic |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. For this compound, MS would be used to:

Determine the Molecular Weight: High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular mass, confirming the elemental composition of the molecule. The expected exact mass for C₉H₉N would be calculated and compared to the experimental value.

Analyze Fragmentation Patterns: Upon ionization, the molecule can break apart into characteristic fragment ions. The pattern of these fragments provides valuable structural information. For example, a common fragmentation pathway for this compound might involve the loss of the ethyl group or other parts of the molecule, helping to piece together its structure.

Infrared (IR) Spectroscopy for Functional Group Presence and Coordination State Assessment

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is an excellent tool for identifying the presence of specific functional groups.

The most prominent feature in the IR spectrum of this compound would be the strong, sharp absorption band corresponding to the stretching vibration of the isocyano group (-N≡C). This band typically appears in a distinct region of the spectrum, around 2100-2150 cm⁻¹. Other characteristic absorptions would include C-H stretches from the aromatic ring and the ethyl group, as well as C=C stretches from the aromatic ring.

When this compound acts as a ligand in a metal complex, the frequency of the -N≡C stretch shifts, providing insight into the nature and strength of the metal-ligand bond.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Isocyanide (-N≡C) | Stretch | 2100 - 2150 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

Electronic Absorption and Photoluminescence Spectroscopy in Metal Complex Characterization

Electronic absorption (UV-Vis) and photoluminescence spectroscopies are powerful, non-destructive techniques utilized to probe the electronic structure and excited-state properties of metal complexes containing isocyanide ligands. While specific research detailing the comprehensive photophysical properties of metal complexes derived directly from this compound is not extensively available in the current literature, the principles of their characterization can be thoroughly understood by examining studies on closely related aryl isocyanide and diisocyanide metal complexes. These studies provide a robust framework for interpreting the electronic transitions and luminescent behaviors that would be anticipated for complexes of this compound.

The electronic spectra of these metal-isocyanide complexes are typically characterized by several distinct types of electronic transitions. These include metal-to-ligand charge transfer (MLCT), intraligand (IL), and metal-centered (MC) transitions. The energies and intensities of these transitions are sensitive to the nature of the metal ion, its oxidation state, the coordination geometry, and the electronic properties of the isocyanide ligand itself.

In a family of isostructural tris(diisocyanide) complexes involving d⁶ metals such as Cr⁰, Mnᴵ, and Feᴵᴵ, the electronic and photophysical properties are heavily influenced by the interplay between ³MLCT, ³MC, and intraligand (³IL) excited states. rug.nl The effective nuclear charge of the metal and the resulting ligand field strength dictate the energetic ordering of these states, which in turn governs the luminescence characteristics of the complex. rug.nl

For instance, in a homoleptic chromium(0) complex with a pyrene-decorated diisocyanide ligand, the lowest energy excited state is the ³MLCT state. This results in red phosphorescence from this state, as all other potential excited states are higher in energy. rug.nl In contrast, for an analogous manganese(I) complex, the lowest energy state is a "dark" ³IL state, which becomes the photoactive state. rug.nl Moving to an iron(II) complex within the same family, the MLCT state is shifted to a much higher energy, allowing for the observation of ¹IL fluorescence. rug.nl This demonstrates how the choice of metal can be used to "switch on" different photophysical behaviors for the same class of isocyanide ligands.

Detailed research on a homoleptic chromium(0) complex with a π-extended bidentate isocyanide ligand revealed a ³MLCT lifetime of 47 ns and a luminescence quantum yield of 1.04% in deaerated cyclohexane (B81311) at 20 °C. The electronic absorption spectra of these types of complexes typically show intense bands below 400 nm, which are assigned to ¹π–π* transitions within the ligand framework, often mixed with charge transfer transitions.

In the case of ruthenium(II) complexes bearing isocyanide and 8-quinolinolate ligands, the electronic spectra exhibit different features. Intense absorption bands in the UV region (320–390 nm) are attributed to ligand-centered π→π* transitions of the quinolinolate ligands, likely mixed with those of the isocyanide ligands. Lower energy absorption bands, appearing between 400 and 492 nm, are assigned to Ru(dπ)→π*(quinolinolate) MLCT transitions. Upon excitation, these complexes can exhibit orange-red luminescence in solution at room temperature.

The tables below summarize representative photophysical data for metal complexes with aryl isocyanide-related ligands, illustrating the types of data obtained from electronic absorption and photoluminescence spectroscopy.

Table 1: Photophysical Data for a Homoleptic Cr(0) Tris(diisocyanide) Complex

| Parameter | Value | Conditions |

| Absorption (λmax) | ~350 nm | Cyclohexane |

| Emission Type | ³MLCT Phosphorescence | Deaerated Cyclohexane, 20°C |

| ³MLCT Lifetime (τ) | 47 ns | Deaerated Cyclohexane, 20°C |

| Luminescence Quantum Yield (φ) | 1.04% | Deaerated Cyclohexane, 20°C |

Data derived from studies on pyrene-decorated diisocyanide ligands.

Table 2: General Absorption Characteristics of Ru(II) Isocyanide Complexes

| Transition Type | Wavelength Range (nm) | Assignment |

| Ligand-Centered | 320-390 | π→π* (quinolinolate/isocyanide) |

| MLCT | 400-492 | Ru(dπ)→π* (quinolinolate) |

Data based on Ru(II) bis(8-quinolinolato) complexes with various isocyanide ligands.

These examples underscore the utility of electronic absorption and photoluminescence spectroscopy in elucidating the electronic structure of metal-isocyanide complexes. For a hypothetical complex of this compound, one would expect to observe similar phenomena. The π-system of the benzene ring would give rise to intraligand transitions, while coordination to a suitable metal center would introduce MLCT and potentially MC bands. The position and nature of the ethyl substituent on the phenyl ring would subtly modulate the energies of these transitions compared to other substituted aryl isocyanides, providing a unique spectroscopic signature for its complexes.

Computational and Theoretical Investigations of 1 Ethyl 2 Isocyanobenzene Reactivity

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of organic reactions. It offers a balance between computational cost and accuracy, making it suitable for studying complex systems like those involving 1-Ethyl-2-isocyanobenzene.

A potential energy surface (PES) is a multidimensional map that represents the energy of a molecular system as a function of its geometry. longdom.orgresearchgate.net By mapping the PES, chemists can identify the most likely pathway a reaction will follow from reactants to products, known as the minimum energy pathway. libretexts.org Key points on this surface include energy minima, which correspond to stable reactants, intermediates, and products, and saddle points, which represent the highest energy point along the reaction coordinate—the transition state. researchgate.netlibretexts.org

For this compound, which is known to participate in multicomponent reactions like the Ugi and Passerini reactions, DFT calculations are instrumental in modeling the reaction pathways. acs.orgrug.nl These reactions are characterized by the amphiphilic nature of the isocyanide carbon, which can react with both electrophiles and nucleophiles. acs.org

Transition state analysis for a reaction involving this compound would focus on locating the geometry and energy of the transition state structure. For instance, in an α-addition reaction, computational analysis would model the approach of a reactant to the isocyanide carbon. The geometry of this approach is often described by the Bürgi–Dunitz trajectory, which details the optimal angle for a nucleophile attacking a trigonal unsaturated center. acs.org DFT calculations can precisely map this trajectory on the PES, revealing the energetic barrier (activation energy) required for the reaction to proceed.

Table 1: Key Features Investigated in a Typical PES Analysis for an Isocyanide Reaction

| Feature | Description | Significance for this compound |

| Reactant Complex | A weakly bound assembly of reacting molecules before the main chemical transformation. | Models the initial interaction of this compound with other components in a multicomponent reaction. |

| Transition State (TS) | The highest energy structure along the minimum energy pathway, representing the activation barrier. libretexts.org | Determines the kinetic feasibility and rate of reactions, such as the addition of an acid and an aldehyde to the isocyanide. |

| Intermediate | A local energy minimum along the reaction coordinate, representing a short-lived but stable species. | Identifies species like the nitrilium ion or α-adducts formed during the reaction sequence. |

| Product Complex | A weakly bound assembly of the final product molecules. | Represents the final state of the reaction before the products diffuse apart. |

Isocyanides are known to undergo reactions involving radical intermediates. acs.org The addition of a radical to the isocyanide carbon results in the formation of a highly reactive imidoyl radical. acs.org DFT is a reliable method for modeling these open-shell species, providing insights into their structure, stability, and subsequent reaction pathways.

For this compound, the addition of a radical would form an imidoyl radical intermediate. Computational modeling can predict the geometry of this intermediate and, crucially, map the distribution of the unpaired electron (spin density). nih.gov The sites with the highest spin density are the most likely to participate in further reactions, such as bond formation or cyclization. nih.gov Studies on related systems show that the radical attack often aligns the newly forming bond with the aromatic π-system, an effect that can be rationalized through computational analysis of the radical's orbital interactions. acs.org

Table 2: Illustrative Data from a DFT-Based Spin Density Analysis of a this compound-derived Imidoyl Radical

| Atomic Center | Predicted Spin Density Character | Implication for Reactivity |

| Imidoyl Carbon | High Positive | Primary site for subsequent bond formation or radical trapping. |

| Aromatic Ring (ortho/para) | Moderate Positive | Potential sites for intramolecular cyclization reactions. |

| Imidoyl Nitrogen | Low | Less likely to be directly involved in subsequent radical steps. |

| Ethyl Group | Negligible | Acts primarily as a steric and electronic modifying group. |

Frontier Molecular Orbital (FMO) Theory for Electronic Properties and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO reflects its ability to accept electrons (electrophilicity). researchgate.net The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. researchgate.net

In isocyanides, the HOMO is generally the σ non-bonding orbital located on the carbon atom, which accounts for its nucleophilic character in α-additions. acs.org The LUMO consists of a pair of degenerate π* antibonding orbitals, which can accept electrons from nucleophiles. acs.org

For this compound, the electronic properties are modulated by the substituents on the benzene (B151609) ring. The ethyl group at the 2-position is electron-donating, which would raise the energy of the frontier orbitals compared to unsubstituted isocyanobenzene, potentially making it a better nucleophile. FMO analysis can quantify these effects and predict how the molecule will interact with different reaction partners. For example, in a cycloaddition reaction, the stereochemical outcome is often correctly predicted by analyzing the symmetry and overlap of the HOMO of one component with the LUMO of the other. wikipedia.org

Table 3: Conceptual FMO Properties and Reactivity Predictions for this compound

| Orbital | Primary Atomic Contribution | Predicted Energy Level (Illustrative) | Predicted Reactivity Role |

| HOMO | Isocyanide Carbon (σ lone pair), Benzene Ring (π system) | -6.5 eV to -7.5 eV | Nucleophilic attack at the isocyanide carbon. |

| LUMO | Isocyanide Group (π), Benzene Ring (π) | -0.5 eV to +0.5 eV | Electrophilic character, accepting electrons in additions or from metals. |

| HOMO-LUMO Gap | N/A | 6.0 eV to 8.0 eV | Indicates high kinetic stability but susceptibility to reaction with appropriate partners. |

Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) Analysis for Bond Characterization

To gain a deeper understanding of the chemical bonds and weaker interactions that govern molecular structure and reactivity, chemists employ methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) analysis.

QTAIM, developed by Richard Bader, analyzes the topology of the electron density (ρ(r)) to define atoms, bonds, and their properties. researchgate.netresearchgate.net By locating bond critical points (BCPs) between atoms, one can evaluate the nature of the chemical bond. The value of the electron density and its Laplacian (∇²ρ(r)) at the BCP provide quantitative information about bond strength and type (covalent vs. ionic/electrostatic). researchgate.net For this compound, QTAIM can be used to characterize the unique electronic structure of the isocyanide group (–N≡C), quantifying its zwitterionic and carbenic character, and to analyze how bonding changes upon coordination to a metal or during a reaction. researchgate.netaip.org

NCI analysis is a visualization tool that identifies and characterizes non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, based on the electron density and its reduced density gradient. chemtools.orgjussieu.fr NCI plots generate surfaces that are colored to distinguish between attractive (blue), weak (green), and repulsive (red) interactions. chemtools.org This method is invaluable for studying the reactant complexes and transition states of reactions involving this compound, revealing the subtle non-covalent forces—like C–H···π interactions or weak hydrogen bonds to the isocyanide nitrogen or carbon—that can direct stereochemistry and influence reaction rates. acs.orgnih.gov

Table 4: Application of QTAIM and NCI Analysis to this compound

| Analysis Method | Target of Investigation | Information Gained |

| QTAIM | Isocyanide (–N≡C) bonds | Quantifies bond order, ellipticity, and charge concentration to describe its unique electronic nature. |

| QTAIM | Bonds in a transition state complex | Tracks bond formation and breaking by monitoring changes in electron density at BCPs. |

| NCI Analysis | Intramolecular interactions | Visualizes potential weak C-H···N or C-H···π interactions involving the ethyl group and the π-system. |

| NCI Analysis | Intermolecular complexes | Identifies and characterizes hydrogen bonds, π-stacking, and steric clashes that stabilize or destabilize reactant and transition state complexes. |

Research Applications and Emerging Directions for 1 Ethyl 2 Isocyanobenzene in Chemical Sciences

Role in the Synthesis of Complex Organic Molecules

1-Ethyl-2-isocyanobenzene, an ortho-alkyl substituted aryl isocyanide, serves as a versatile building block in the construction of complex organic molecules. Its unique reactivity, stemming from the electron-rich nature of the isocyanide carbon and the steric influence of the adjacent ethyl group, allows for its participation in a variety of transformative reactions.

Heterocycle Synthesis

The isocyanide functional group is a powerful tool for the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and functional materials. researchgate.netscilit.com this compound is implicated in the synthesis of several important classes of heterocycles.

Triazoles: 1,2,4-Triazoles can be synthesized through the [3+2] cycloaddition of isocyanides with diazonium salts. The regioselectivity of this reaction can be controlled by the choice of catalyst, with silver(I) catalysts typically yielding 1,3-disubstituted-1,2,4-triazoles and copper(II) catalysts favoring the formation of 1,5-disubstituted isomers. isres.orgnih.gov While specific examples using this compound are not prevalent in the reviewed literature, its participation in such cycloadditions is anticipated based on the general reactivity of aryl isocyanides. isres.orgnih.govfrontiersin.org

Oxadiazolidinones: The synthesis of 1,2,4-oxadiazolidinone rings can be achieved by the reaction of nitrones with isocyanates. etsu.edu Although this method involves isocyanates, which can be prepared from isocyanides, direct routes from isocyanides are also of significant interest in heterocyclic synthesis. etsu.edunih.gov

Phenanthridines: A catalyst-free electrochemical method has been developed for the synthesis of 6-aryl phenanthridines. This process involves the coupling of 2-isocyanobiphenyls with amines via the in situ formation and subsequent reduction of diazonium ions. rsc.org This highlights the potential for isocyanides in constructing polycyclic aromatic systems.

Guanidines: A notable application of a related isocyanide, 2-ethyl-6-methyl isocyanobenzene, is in the synthesis of symmetrical sulfonyl guanidines. nih.gov This reaction proceeds through a cascade involving the unexpected scission of the N≡C bond of the isocyanide. nih.gov The synthesis was also demonstrated on a gram scale, showcasing its practical utility. nih.gov

Table 1: Examples of Heterocycle Synthesis Involving Isocyanides

| Heterocycle | Synthetic Method | Reactants | Catalyst/Conditions | Ref |

| 1,2,4-Triazoles | [3+2] Cycloaddition | Aryl diazonium salts, Isocyanides | Ag(I) or Cu(II) | isres.orgnih.gov |

| Phenanthridines | Electrochemical Coupling | 2-Isocyanobiphenyls, Amines | Catalyst-free, Electrochemical | rsc.org |

| Sulfonyl Guanidines | Cascade Reaction | Isocyanides, TsNBr2 | K2CO3, 80°C | nih.gov |

Contribution to Scaffold Diversity in Organic Synthesis

The versatility of the isocyanide group, acting as both a nucleophile and an electrophile, makes it an invaluable component in multicomponent reactions (MCRs). These reactions allow for the rapid assembly of complex molecular architectures from simple starting materials in a single step, significantly contributing to scaffold diversity. semanticscholar.orgresearchgate.net

Isocyanides like this compound are key players in well-known MCRs such as the Passerini and Ugi reactions, which generate α-acyloxy amides and α-acetamido amides, respectively. semanticscholar.org These products can then be further transformed into a wide array of other molecules. Furthermore, isocyanides participate in various formal cycloaddition reactions, including [4+1] and [5+1] cycloadditions, to produce five- and six-membered heterocycles. semanticscholar.orgresearchgate.net The ability to generate diverse and highly substituted heterocyclic systems in a convergent manner is a major advantage of isocyanide-based synthetic strategies. semanticscholar.org

Catalytic Applications in Organic Transformations

The reactivity of this compound and related isocyanides extends to their use as substrates in various catalytic processes, leading to the formation of valuable chemical entities.

Metal-Catalyzed Processes Utilizing this compound as a Substrate

Metal catalysts play a crucial role in activating and directing the reactivity of isocyanides. As previously mentioned in the synthesis of triazoles, the choice of metal catalyst (Ag or Cu) can dictate the regiochemical outcome of the reaction. isres.orgnih.gov

Palladium-catalyzed three-component coupling reactions of aryl iodides, o-alkenylphenyl isocyanides, and amines provide a novel route to 2,3-disubstituted indoles. francis-press.com This highlights how transition metal catalysis can be used to construct complex heterocyclic frameworks using isocyanide substrates.

Photoredox Catalysis Involving Isocyanide Reactivity

Visible-light-induced photoredox catalysis has emerged as a powerful tool in organic synthesis. In the context of isocyanide chemistry, this has been applied to the decarboxylative cyclization of 2-alkenylaryl isocyanides with α-oxocarboxylic acids to access 2-acylindoles. francis-press.com While the provided information does not specifically mention this compound, the general reactivity of aryl isocyanides in photoredox processes suggests its potential applicability in similar transformations.

Development of Heterogeneous Catalysis in Isocyanide-Based Reactions

While much of the research on isocyanide chemistry has utilized homogeneous catalysts, the development of heterogeneous catalysts offers advantages in terms of catalyst recovery and reuse. The field of heterogeneous catalysis for isocyanide-based reactions is an area of ongoing research, aiming to improve the sustainability and industrial applicability of these powerful synthetic methods.

Advancements in Diversity-Oriented Synthesis and Combinatorial Chemistry Leveraging Isocyanides

The unique reactivity of the isocyanide functional group has positioned it as a powerful tool in the fields of diversity-oriented synthesis (DOS) and combinatorial chemistry. nih.gov These strategies aim to rapidly generate large collections of structurally diverse small molecules, known as chemical libraries, which can be screened for biological activity to identify new drug leads. wikipedia.orgmdpi.comnih.gov Isocyanide-based multicomponent reactions (IMCRs) are particularly well-suited for this purpose due to their convergence, high atom economy, and the ability to introduce multiple points of diversity in a single synthetic step. nih.govorganic-chemistry.org

The compound this compound serves as a valuable building block in this context. Its integration into well-established IMCRs, such as the Passerini and Ugi reactions, allows for the systematic construction of vast and complex molecular libraries. wikipedia.orgwikipedia.org In these reactions, this compound acts as the isocyanide component, reacting with a combination of other starting materials like aldehydes, ketones, carboxylic acids, and amines to yield highly functionalized products. wikipedia.orgwikipedia.org

The general principle of these reactions involves the initial formation of a reactive intermediate, which is then trapped by the isocyanide. For instance, the Ugi four-component reaction (U-4CR) brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide scaffold. nih.govwikipedia.org The structural diversity of the resulting library is achieved by systematically varying each of the four components.

The utility of this compound in generating such libraries is exemplified by its potential application in the synthesis of diverse organic libraries for drug discovery, such as in the development of diacylglycerol acyltransferase inhibitors. The ethyl group at the ortho position of the benzene (B151609) ring can introduce specific steric constraints, potentially influencing the conformational preferences and biological activity of the resulting compounds.

To illustrate the power of this approach, a hypothetical combinatorial library generated from the Ugi reaction using this compound is presented below. By combining a small number of starting materials, a large and diverse set of products can be synthesized.

Table 1: Representative Ugi Reaction for Combinatorial Library Synthesis

| Aldehyde (R1CHO) | Amine (R2NH2) | Carboxylic Acid (R3COOH) | Isocyanide | Resulting Bis-Amide Product Scaffold |

|---|---|---|---|---|

| Benzaldehyde | Benzylamine | Acetic Acid | This compound | A |

| Cyclohexanecarboxaldehyde | Aniline | Propionic Acid | This compound | B |

| Isobutyraldehyde | Phenethylamine | Benzoic Acid | This compound | C |

| Furfural | Cyclohexylamine | Cyclohexanecarboxylic Acid | This compound | D |

Similarly, the Passerini three-component reaction (P-3CR) combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. organic-chemistry.orgwikipedia.org This reaction provides another avenue for creating diverse molecular libraries with three points of variation.

Table 2: Representative Passerini Reaction for Combinatorial Library Synthesis

| Aldehyde (R1CHO) | Carboxylic Acid (R2COOH) | Isocyanide | Resulting α-Acyloxy Amide Product Scaffold |

|---|---|---|---|

| Benzaldehyde | Acetic Acid | This compound | X |

| Cyclohexanecarboxaldehyde | Propionic Acid | This compound | Y |

| Isobutyraldehyde | Benzoic Acid | This compound | Z |

The products from these reactions can serve as the final library members or can undergo further chemical modifications, a strategy known as post-condensation modification, to generate even greater structural diversity from a single MCR. capes.gov.br The ability to rapidly assemble complex and diverse molecules makes this compound and other isocyanides indispensable reagents in modern medicinal chemistry and drug discovery. nih.gov

Future Research Directions in the Chemistry of this compound

The chemistry of this compound continues to hold significant promise for future research, with potential applications extending beyond its current use in combinatorial library synthesis. Several emerging areas are poised for exploration.

Synthesis of Novel Heterocyclic Scaffolds: Isocyanides are renowned for their utility in constructing a wide array of nitrogen-containing heterocycles. nih.govresearchgate.net Future research will likely focus on leveraging the unique reactivity of this compound to develop novel synthetic routes to complex heterocyclic systems. The steric influence of the ortho-ethyl group could be exploited to control the regioselectivity and stereoselectivity of cyclization reactions, leading to the formation of unique and potentially bioactive scaffolds that would be difficult to access with other isocyanides. mdpi.com This could involve the development of new multicomponent reactions or tandem reaction sequences specifically designed to take advantage of the structural features of this compound.

Catalysis: The coordination chemistry of isocyanides with transition metals is well-established. Future investigations may explore the use of this compound as a ligand in catalysis. The electronic properties of the isocyano group, modulated by the ethyl-substituted benzene ring, could lead to the development of novel metal complexes with unique catalytic activities. The steric bulk of the ortho-ethyl group might also play a crucial role in influencing the selectivity of catalytic transformations. nih.gov

Materials Science: There is growing interest in the application of isocyanides in materials science. Research could be directed towards incorporating this compound into polymers, potentially leading to materials with enhanced thermal stability or specific mechanical properties. Its reactivity could also be harnessed for the functionalization of nanoparticles and other nanomaterials, creating novel composites with applications in areas such as sensors or advanced coatings.

Development of Advanced Multicomponent Reactions: While the Ugi and Passerini reactions are cornerstones of isocyanide chemistry, there is ongoing research into the discovery of new multicomponent reactions. Future work could focus on designing novel MCRs where this compound plays a key role, further expanding the toolbox of synthetic chemists for the rapid construction of complex molecules. This could involve combining isocyanide chemistry with other reaction paradigms to create highly efficient and innovative synthetic strategies.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-Ethyl-2-isocyanobenzene, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : Begin with Friedel-Crafts alkylation of benzene derivatives to introduce the ethyl group, followed by nitrosation and reduction to form the isocyano moiety. Optimization involves solvent selection (e.g., anhydrous dichloromethane for moisture-sensitive steps), temperature control (0–5°C for nitrosation), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) . Validate purity using GC-MS and NMR (¹H/¹³C) to confirm absence of byproducts like isomeric impurities or oxidation products .

Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish this compound from structural analogs like 1-Ethyl-3-isocyanobenzene?

- Methodological Answer : Use ¹H NMR to identify substituent-induced chemical shifts: the isocyano group (-NC) deshields adjacent protons, producing distinct splitting patterns (e.g., doublets for ortho protons). IR spectroscopy confirms the isocyano stretch (~2150 cm⁻¹), which is absent in nitro or cyano analogs. Compare with computational simulations (DFT-based NMR prediction tools) to resolve ambiguities .

Q. What solvent systems are optimal for stabilizing this compound during storage and experimentation?

- Methodological Answer : Store in inert, anhydrous solvents (e.g., tetrahydrofuran or dimethylformamide) under argon to prevent hydrolysis of the isocyano group. Avoid protic solvents (e.g., water, alcohols) and light exposure, which accelerate degradation. Monitor stability via periodic UV-Vis spectroscopy (λmax ~270 nm) to detect decomposition products .

Advanced Research Questions

Q. How do steric and electronic effects of the ethyl and isocyano groups influence the compound’s reactivity in transition-metal-catalyzed coupling reactions?

- Methodological Answer : Conduct comparative studies using Pd-catalyzed Suzuki-Miyaura couplings with aryl boronic acids. The isocyano group’s strong σ-donor capability enhances oxidative addition rates, while the ethyl group’s steric bulk may hinder ligand coordination. Use kinetic studies (e.g., in situ IR monitoring) and DFT calculations (e.g., NBO analysis) to quantify electronic contributions .

Q. What strategies resolve contradictions in reported catalytic activity data for this compound in C–H activation reactions?

- Methodological Answer : Systematically evaluate variables such as catalyst loading (e.g., Rh vs. Pd), solvent polarity, and substrate scope. Replicate conflicting studies under controlled conditions, and perform statistical meta-analysis to identify outliers. Cross-reference with X-ray crystallography to confirm catalyst-substrate binding modes, which may explain divergent reactivity .

Q. How can computational modeling predict the compound’s behavior in supramolecular assemblies, and what experimental validations are critical?

- Methodological Answer : Employ molecular dynamics (MD) simulations to model π-π stacking interactions between the benzene ring and host molecules (e.g., cucurbiturils). Validate predictions via titration experiments monitored by fluorescence quenching or isothermal titration calorimetry (ITC). Compare simulated binding energies with experimental ΔG values .

Data Presentation and Analysis

Table 1 : Key Analytical Parameters for this compound

| Technique | Critical Observations | Potential Pitfalls |

|---|---|---|

| ¹H NMR | Ortho protons: δ 7.3–7.5 ppm (doublet, J=8 Hz) | Overlap with solvent peaks (e.g., CDCl3 at δ 7.26) |

| IR Spectroscopy | Isocyano stretch: 2145–2160 cm⁻¹ | Confusion with nitrile (~2250 cm⁻¹) |

| GC-MS | Molecular ion: m/z 147 (M⁺) | Fragmentation mimics ethylbenzene derivatives |

Table 2 : Strategies for Addressing Data Contradictions

| Issue | Resolution Approach |

|---|---|

| Variable catalytic efficiency | Standardize substrate purity and reaction atmosphere |

| Discrepant spectral data | Cross-validate with high-field NMR (≥500 MHz) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.